molecular formula C6H14N2O B582270 ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol CAS No. 1256636-31-3

((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol

Cat. No.: B582270
CAS No.: 1256636-31-3
M. Wt: 130.191
InChI Key: FHDKMBDQMNUHAC-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol: is a chiral compound with significant importance in various fields of scientific research. It is characterized by its pyrrolidine ring structure, which is substituted with an amino group and a hydroxymethyl group. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4R)-4-Amino-1-methylpyrrolidin-2-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.

    Amination: The pyrrolidine derivative undergoes amination to introduce the amino group at the 4-position.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in substitution reactions, where the amino or hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Serves as a chiral building block in asymmetric synthesis.

Biology:

  • Investigated for its potential role in enzyme inhibition and receptor binding studies.

Medicine:

  • Explored as a precursor in the development of pharmaceutical agents, particularly those targeting neurological conditions.

Industry:

  • Utilized in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

  • ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol
  • ((2S,4R)-4-Amino-1-methyl-2-pyrrolidinyl)methanol

Comparison:

  • ((2S,4R)-4-Fluoro-1-methylpyrrolidin-2-yl)methanol: This compound has a fluorine atom instead of a hydroxymethyl group, which can significantly alter its reactivity and biological activity.
  • ((2S,4R)-4-Amino-1-methyl-2-pyrrolidinyl)methanol: This compound is structurally similar but may differ in its stereochemistry or specific functional groups, leading to variations in its chemical and biological properties.

Properties

IUPAC Name

[(2S,4R)-4-amino-1-methylpyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8-3-5(7)2-6(8)4-9/h5-6,9H,2-4,7H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDKMBDQMNUHAC-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]1CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801230052
Record name 2-Pyrrolidinemethanol, 4-amino-1-methyl-, (2S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256636-31-3
Record name 2-Pyrrolidinemethanol, 4-amino-1-methyl-, (2S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256636-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinemethanol, 4-amino-1-methyl-, (2S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801230052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.